
2-Acétylamino-5-mercapto-1,3,4-thiadiazole
Vue d'ensemble
Description
N-(5-Mercapto-[1,3,4]thiadiazol-2-yl)-acétamide: est un composé chimique appartenant à la classe des dérivés du 1,3,4-thiadiazole. Ces composés sont connus pour leurs diverses activités biologiques, notamment leurs propriétés antimicrobiennes, antifongiques et anticancéreuses . La présence du cycle thiadiazole, qui contient des atomes de soufre et d'azote, contribue aux propriétés chimiques et biologiques uniques du composé.
Applications De Recherche Scientifique
Chemistry: N-(5-Mercapto-[1,3,4]thiadiazol-2-yl)-acetamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the formation of diverse chemical entities through various reactions .
Biology: The compound exhibits significant antimicrobial and antifungal activities. It has been tested against various bacterial and fungal strains, showing promising results in inhibiting their growth .
Medicine: Research has shown that this compound possesses anticancer properties. It can induce apoptosis in cancer cells and inhibit their proliferation.
Industry: In the industrial sector, N-(5-Mercapto-[1,3,4]thiadiazol-2-yl)-acetamide is used as a corrosion inhibitor for metals. Its ability to form protective films on metal surfaces makes it valuable in preventing corrosion .
Mécanisme D'action
Target of Action
It’s known that thiadiazole derivatives, to which this compound belongs, have a broad spectrum of biological activities .
Mode of Action
It’s known that the compound can undergo electrochemical reactions in the presence of p-benzoquinone, an electrophile . This suggests that it might interact with its targets through electron transfer and chemical reactions .
Biochemical Pathways
It’s known that thiadiazole derivatives can affect a variety of biological activities .
Pharmacokinetics
It’s soluble in dmso and methanol , which suggests it could have good bioavailability.
Result of Action
It’s known that thiadiazole derivatives can have a variety of biological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole. For instance, it has been used as a corrosion inhibitor, suggesting that it can interact with metal surfaces in certain environments . Additionally, its solubility in DMSO and methanol suggests that the solvent environment can influence its action.
Analyse Biochimique
Biochemical Properties
2-Acetylamino-5-mercapto-1,3,4-thiadiazole plays a crucial role in biochemical reactions due to its interaction with various enzymes and proteins. It has been shown to inhibit chitinase with an IC50 value of 0.73 mM in Aspergillus fumigatus . Additionally, it interacts with human carbonic anhydrase enzymes, specifically CA I, CA II, and CA IX, with Ki values of 4.5 µM, 8.8 µM, and 9.5 µM, respectively . These interactions highlight the compound’s potential in modulating enzyme activity and influencing biochemical pathways.
Cellular Effects
2-Acetylamino-5-mercapto-1,3,4-thiadiazole has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with carbonic anhydrase enzymes can impact cellular pH regulation and metabolic processes . Furthermore, the compound’s antimicrobial properties suggest its potential in disrupting microbial cell function and growth .
Molecular Mechanism
The molecular mechanism of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole involves its binding interactions with biomolecules and enzyme inhibition. The compound’s thiol group allows it to form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation . Additionally, its acetylamino group can participate in hydrogen bonding and electrostatic interactions, further influencing its binding affinity and specificity . These interactions result in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound is stable when stored at -20°C and has a melting point of 284-286°C . Studies have shown that its biological activity can be maintained over extended periods, making it suitable for long-term experiments
Dosage Effects in Animal Models
The effects of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as enzyme inhibition and antimicrobial activity . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Determining the optimal dosage is crucial for maximizing its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
2-Acetylamino-5-mercapto-1,3,4-thiadiazole is involved in various metabolic pathways, interacting with enzymes and cofactors. Its inhibition of carbonic anhydrase enzymes affects the bicarbonate buffering system and cellular pH regulation . Additionally, the compound’s interaction with chitinase suggests its involvement in the degradation of chitin-containing biomolecules . These interactions highlight its role in modulating metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole within cells and tissues involve specific transporters and binding proteins. The compound’s solubility in DMSO and methanol facilitates its uptake and distribution in biological systems . Its interactions with transporters and binding proteins can influence its localization and accumulation within cells, affecting its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole is influenced by its chemical structure and interactions with cellular components. The compound’s thiol and acetylamino groups may direct it to specific compartments or organelles, such as the cytoplasm or mitochondria . Additionally, post-translational modifications and targeting signals can further refine its localization and activity within cells .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: La synthèse du N-(5-Mercapto-[1,3,4]thiadiazol-2-yl)-acétamide implique généralement la réaction du 2-amino-5-mercapto-1,3,4-thiadiazole avec l'anhydride acétique. La réaction est réalisée dans un solvant approprié, tel que l'éthanol, sous reflux . Le produit est ensuite purifié par recristallisation.
Méthodes de production industrielle: La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de conditions réactionnelles optimisées peut améliorer le rendement et la pureté. En outre, les méthodes industrielles peuvent intégrer des techniques de purification avancées telles que la chromatographie et la distillation afin d'assurer une production de haute qualité.
Analyse Des Réactions Chimiques
Types de réactions: Le N-(5-Mercapto-[1,3,4]thiadiazol-2-yl)-acétamide subit diverses réactions chimiques, notamment:
Oxydation: Le groupe thiol peut être oxydé pour former des disulfures.
Réduction: Le composé peut être réduit pour former des dérivés thiols.
Substitution: Le groupe acétamide peut subir des réactions de substitution nucléophile.
Réactifs et conditions courants:
Oxydation: Peroxyde d'hydrogène ou autres agents oxydants.
Réduction: Borohydrure de sodium ou autres agents réducteurs.
Substitution: Nucléophiles tels que les amines ou les thiols en conditions basiques.
Principaux produits formés:
Oxydation: Dérivés disulfures.
Réduction: Dérivés thiols.
Substitution: Divers dérivés thiadiazoliques substitués.
Applications de recherche scientifique
Chimie: Le N-(5-Mercapto-[1,3,4]thiadiazol-2-yl)-acétamide est utilisé comme bloc de construction dans la synthèse de molécules plus complexes. Sa structure unique permet la formation d'entités chimiques diverses par le biais de diverses réactions .
Biologie: Le composé présente des activités antimicrobiennes et antifongiques significatives. Il a été testé contre diverses souches bactériennes et fongiques, montrant des résultats prometteurs dans l'inhibition de leur croissance .
Médecine: La recherche a montré que ce composé possède des propriétés anticancéreuses. Il peut induire l'apoptose dans les cellules cancéreuses et inhiber leur prolifération.
Industrie: Dans le secteur industriel, le N-(5-Mercapto-[1,3,4]thiadiazol-2-yl)-acétamide est utilisé comme inhibiteur de corrosion pour les métaux. Sa capacité à former des films protecteurs sur les surfaces métalliques le rend précieux pour prévenir la corrosion .
Mécanisme d'action
Le mécanisme d'action du N-(5-Mercapto-[1,3,4]thiadiazol-2-yl)-acétamide implique son interaction avec diverses cibles moléculaires. Le composé peut se lier à des enzymes et des protéines, inhibant leur activité. Par exemple, il peut inhiber l'activité des métalloprotéinases matricielles, qui sont impliquées dans la dégradation des composants de la matrice extracellulaire . De plus, le composé peut induire un stress oxydatif dans les cellules, conduisant à l'apoptose .
Comparaison Avec Des Composés Similaires
Composés similaires:
- 2-Amino-5-mercapto-1,3,4-thiadiazole
- N-(4-Nitrophényl)acétohydrazonoyl bromure
- 2-[3-(5-Mercapto-[1,3,4]thiadiazol-2-yl)-uréido]-N-méthyl-3-phényl-propionamide
Comparaison: Le N-(5-Mercapto-[1,3,4]thiadiazol-2-yl)-acétamide est unique en raison de son groupe acétamide, qui améliore sa solubilité et sa réactivité par rapport à d'autres dérivés du thiadiazole. La présence du groupe thiol contribue également à sa forte affinité de liaison aux surfaces métalliques, ce qui en fait un inhibiteur de corrosion efficace .
Propriétés
IUPAC Name |
N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3OS2/c1-2(8)5-3-6-7-4(9)10-3/h1H3,(H,7,9)(H,5,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSMAMSVZRCQMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NNC(=S)S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00186535 | |
| Record name | 2-Acetylamino-5-mercapto-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32873-56-6 | |
| Record name | 2-Acetylamino-5-mercapto-1,3,4-thiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32873-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acetylamino-5-mercapto-1,3,4-thiadiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032873566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 32873-56-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97893 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Acetylamino-5-mercapto-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.599 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(5-MERCAPTO-1,3,4-THIADIAZOL-2-YL)ACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B8475348K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-acetylamino-5-mercapto-1,3,4-thiadiazole a potential candidate for corrosion inhibition?
A1: While the provided research abstract [] does not delve into the specific mechanisms, it highlights the incorporation of 2-acetylamino-5-mercapto-1,3,4-thiadiazole into chitosan coatings to enhance the anticorrosive protection of zinc. This suggests that the compound likely interacts with the zinc surface, forming a protective layer. The presence of nitrogen and sulfur atoms in its structure, particularly the mercapto (-SH) group, hints at its potential to form strong bonds with metal surfaces, a characteristic commonly found in effective corrosion inhibitors. Further research would be needed to confirm the exact interaction mechanism and the role of the chitosan matrix in enhancing its effectiveness.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


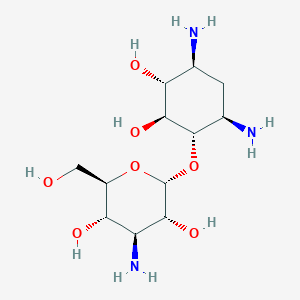
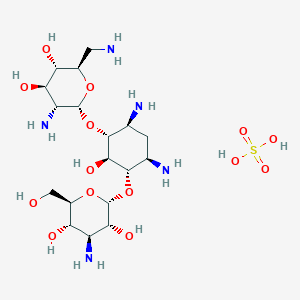
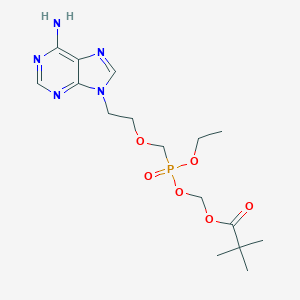
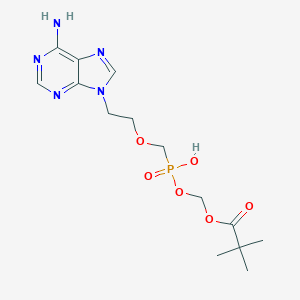



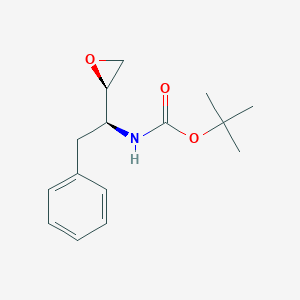



![(Z)-[cyano(2,3-dichlorophenyl)methylene]carbazamidine](/img/structure/B194306.png)


